Artemisinin

描述

Discovery and Early Investigations of Artemisinin

The discovery of this compound is intrinsically linked to a secret Chinese military initiative, "Project 523". wikipedia.org Launched on May 23, 1967, the project's primary goal was to find new treatments for malaria, which was devastating the North Vietnamese troops during the Vietnam War. wikipedia.orgnih.gov This large-scale project involved over 500 scientists from numerous institutes across China. wikipedia.org

One of the leading scientists in the group focused on traditional Chinese medicine was Tu Youyou. nih.gov In 1969, she was appointed head of her research team. medium.com Tu and her colleagues systematically reviewed ancient medical texts and folk remedies for fevers and malaria. medium.comyoutube.com Their research led them to the sweet wormwood plant, Artemisia annua (known as 'Qinghao' in Chinese), which had been used for over two millennia to treat intermittent fevers, a key symptom of malaria. mmv.orgnih.govwebmd.com

Initial experiments using traditional methods of boiling to create an extract proved ineffective. the-gist.org A critical breakthrough came when Tu Youyou consulted "A Handbook of Prescriptions for Emergency," a 1,600-year-old text by Ge Hong. medium.comthe-gist.org The text described a cold-water steeping method, which inspired Tu to propose a low-temperature extraction process using ether. youtube.comwikipedia.org This revised method successfully isolated a neutral extract that showed 100% efficacy against the malaria parasite in animal models. wikipedia.orgnobelprize.org

In 1972, Tu's team isolated the purified crystalline substance responsible for this activity, which they named qinghaosu, now known globally as this compound. wikipedia.orgwikipedia.org Following the successful isolation, Tu Youyou and her colleagues volunteered to be the first human subjects to test the substance's safety before proceeding to successful clinical trials with malaria patients. youtube.comwikipedia.org The findings were first published anonymously in 1977. wikipedia.org

Evolution of this compound Research Trajectory and Significance

The initial discovery of this compound marked the beginning of a new era in antimalarial drug research. While highly effective, the parent compound had limitations, including poor solubility and a short biological half-life, which could lead to high rates of disease relapse when used alone. nih.govbritannica.com This prompted further chemical research. In the 1970s, Chinese scientists synthesized more stable and potent semi-synthetic derivatives, including dihydrothis compound (B1670584) (DHA), artemether (B1667619), and artesunate (B1665782). nih.govnih.gov Dihydrothis compound, a reduced form of this compound, was found to be even more potent and serves as an intermediate for producing other derivatives. nih.govnih.gov

A pivotal shift in the research and treatment paradigm occurred with the move from monotherapy to this compound-based combination therapies (ACTs). nih.gov To combat the risk of drug resistance, the World Health Organization (WHO) recommended in 2006 that this compound and its derivatives be used in combination with a longer-acting partner drug. mmv.orgwikipedia.org This strategy ensures that any parasites surviving the initial rapid clearance by the this compound component are eliminated by the partner drug. mmv.org The introduction of ACTs, such as artemether-lumefantrine, became the new standard of care for uncomplicated Plasmodium falciparum malaria, the deadliest form of the disease. mmv.orgnih.gov

The significance of this compound lies in its unique mechanism of action, centered on its unusual 1,2,4-trioxane (B1259687) endoperoxide bridge, which is essential for its antimalarial activity. wikipedia.orgresearchgate.net This structure was unlike previous quinoline-based antimalarials like chloroquine, offering a powerful weapon against resistant parasite strains. mmv.orgbritannica.com The discovery provided a new direction for antimalarial drug development and has saved millions of lives, particularly in developing nations across Asia, Africa, and South America. youtube.comnih.gov The profound impact of this research was globally recognized when Tu Youyou was awarded a share of the 2015 Nobel Prize in Physiology or Medicine. wikipedia.orgnih.gov

Ongoing research continues to explore the full potential of this compound and its derivatives, including their mechanism of action and strategies to overcome emerging parasite resistance, which has been linked to mutations in the parasite's kelch13 gene. nih.goviddo.orgmalariagen.net

Detailed Research Findings

Chemical Properties of this compound

The following table summarizes the key chemical and physical properties of the this compound compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₅ nih.gov |

| Molar Mass | 282.33 g/mol nih.gov |

| Appearance | Colorless needles or white crystalline powder chemicalbook.com |

| Melting Point | 150–153 °C chemicalbook.com |

| Solubility | Practically insoluble in water; very soluble in dichloromethane; freely soluble in acetone (B3395972) and ethyl acetate. chemicalbook.com |

| Core Structure | Sesquiterpene lactone with a 1,2,4-trioxane ring. wikipedia.org |

| IUPAC Name | (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one wikipedia.org |

Key Milestones in this compound Research

The timeline below highlights the critical developments in the history of this compound.

| Year | Milestone |

| 1967 | "Project 523," a secret military research program, is launched by the Chinese government. wikipedia.orgnih.gov |

| 1969 | Tu Youyou is appointed head of a research group within Project 523, focusing on traditional Chinese medicine. nih.govmedium.com |

| 1971 | Tu's team successfully uses a low-temperature ether extraction method to isolate an effective antimalarial substance from Artemisia annua. wikipedia.orginquestion.co.uk |

| 1972 | The pure active compound is isolated and named qinghaosu (this compound). wikipedia.orgwikipedia.org |

| 1973 | Dihydrothis compound is synthesized. wikipedia.org |

| 1977 | The first anonymous publication of the discovery appears in the Chinese Medical Journal. wikipedia.org |

| 1981 | Project 523 is officially terminated, and findings are presented to the World Health Organization. wikipedia.orginquestion.co.uk |

| 1986 | The derivatives artesunate, arteether (B1665780), and artemether are first synthesized. wikipedia.org |

| 1999 | The first fixed-dose ACT, artemether-lumefantrine (Coartem®), is approved. mmv.org |

| 2006 | The WHO officially recommends ACTs as the first-line treatment for P. falciparum malaria. wikipedia.org |

| 2015 | Tu Youyou is co-awarded the Nobel Prize in Physiology or Medicine for her role in the discovery of this compound. wikipedia.orgnih.gov |

Common this compound Derivatives and Combination Therapies

Research evolved from the parent compound to more stable and soluble derivatives, which now form the basis of WHO-recommended combination therapies.

Table of Common this compound Derivatives

| Derivative | Description |

|---|---|

| Dihydrothis compound (DHA) | A potent metabolite of all major this compound derivatives. nih.gov It is the active compound into which other derivatives are converted in the body and serves as a chemical precursor for their synthesis. nih.govnih.gov |

| Artemether | A lipid-soluble methyl-ether derivative of DHA. nih.govnih.gov It is formulated for oral and intramuscular use. britannica.com |

| Artesunate | A water-soluble, hemisuccinate derivative of DHA. nih.govnih.gov Its solubility allows for intravenous administration, making it crucial for treating severe malaria. mmv.orgbritannica.com |

Table of WHO-Recommended this compound-based Combination Therapies (ACTs)

| Combination | Partner Drug Class |

|---|---|

| Artemether-lumefantrine | Amino alcohol |

| Artesunate-amodiaquine | Aminoquinoline |

| Artesunate-mefloquine | Amino alcohol |

| Dihydrothis compound-piperaquine | Bisquinoline |

| Artesunate-sulfadoxine-pyrimethamine | Antifolate |

(This table lists examples of combinations and is not exhaustive) malariaconsortium.orgmayoclinic.org

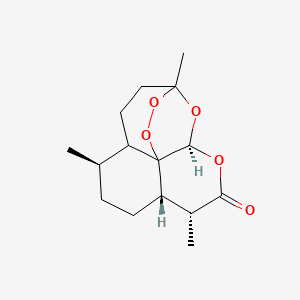

Structure

3D Structure

属性

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040652 | |

| Record name | Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-64-9 | |

| Record name | Artemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemisinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | artemisinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RMU91N5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Artemisinin Biosynthesis in Artemisia Annua

Elucidation of the Biosynthetic Pathway of Artemisinin

The journey from simple precursors to the intricate structure of this compound involves a series of precisely orchestrated biochemical reactions. The pathway can be broadly divided into the initial formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), followed by the specific steps that modify this precursor into this compound. tandfonline.comnih.gov

The biosynthesis of this compound begins with the fundamental building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmaxapress.com In A. annua, these five-carbon precursors are supplied by two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govmaxapress.comfrontiersin.org Isotopic labeling studies have confirmed that both pathways contribute to the formation of the this compound backbone. tandfonline.com

Through the action of farnesyl diphosphate synthase (FPS), two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon farnesyl pyrophosphate (FPP). maxapress.comoup.com FPP stands at a critical metabolic branch point, serving as the direct precursor not only for this compound but also for other sesquiterpenes and sterols. tandfonline.comoup.com

The first committed step specific to this compound biosynthesis is the cyclization of FPP into amorpha-4,11-diene. oup.comresearchgate.net From this point, a sequence of oxidative reactions and reductions transforms the hydrocarbon skeleton into the final active compound. Key metabolic intermediates that have been identified in this process include artemisinic alcohol, artemisinic aldehyde, dihydroartemisinic aldehyde, and dihydroartemisinic acid, which is considered the direct precursor to this compound. frontiersin.orgscispace.com Another intermediate, artemisinic acid, is also formed and can be converted to arteannuin B through a non-enzymatic photo-oxidative reaction. maxapress.comoup.com The final conversion of dihydroartemisinic acid to this compound is believed to be a spontaneous, non-enzymatic photo-oxidative process that occurs within the subcuticular space of the glandular trichomes. nih.govmaxapress.com

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| Isopentenyl Diphosphate | IPP | 5-carbon isoprenoid building block. nih.govmaxapress.com |

| Dimethylallyl Diphosphate | DMAPP | Isomer of IPP, also a 5-carbon building block. nih.govmaxapress.com |

| Farnesyl Diphosphate | FPP | 15-carbon universal precursor for sesquiterpenes, formed from IPP and DMAPP. maxapress.comoup.com |

| Amorpha-4,11-diene | AD | The first specific, cyclic precursor in the this compound pathway. oup.comfrontiersin.org |

| Artemisinic Alcohol | AAOH | Product of amorpha-4,11-diene hydroxylation. maxapress.comfrontiersin.org |

| Artemisinic Aldehyde | AAA | Oxidized form of artemisinic alcohol. oup.comfrontiersin.org |

| Artemisinic Acid | AA | Oxidized form of artemisinic aldehyde; can be converted to arteannuin B. maxapress.comoup.com |

| Dihydroartemisinic Aldehyde | DHAAA | Reduced form of artemisinic aldehyde. oup.comfrontiersin.org |

The conversion of the acyclic FPP into the complex structure of this compound is catalyzed by a specific set of enzymes, primarily expressed in the plant's glandular trichomes. nih.gov

The initial and rate-limiting step is the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS) . oup.comnih.gov

Following this, a multi-functional cytochrome P450 monooxygenase, CYP71AV1 , in conjunction with its redox partner, cytochrome P450 reductase (CPR) , performs a three-step oxidation of amorpha-4,11-diene. nih.govmaxapress.com This sequence converts amorpha-4,11-diene first to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid. maxapress.com

From artemisinic aldehyde, the pathway branches. Artemisinic aldehyde Δ11(13)-reductase (DBR2) catalyzes the reduction of the C11-C13 double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde. maxapress.comoup.com Subsequently, aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to produce dihydroartemisinic acid, the immediate precursor of this compound. maxapress.comoup.com

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Abbreviation | Catalytic Function |

|---|---|---|

| Farnesyl Diphosphate Synthase | FPS | Catalyzes the condensation of IPP and DMAPP to form FPP. nih.govoup.com |

| Amorpha-4,11-diene Synthase | ADS | Catalyzes the cyclization of FPP to amorpha-4,11-diene, the first committed step. oup.comnih.gov |

| Cytochrome P450 Monooxygenase | CYP71AV1 | A multifunctional enzyme that oxidizes amorpha-4,11-diene to artemisinic alcohol, artemisinic aldehyde, and artemisinic acid. nih.govmaxapress.com |

| Artemisinic Aldehyde Δ11(13)-Reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde. maxapress.comoup.com |

Regulation of this compound Biosynthesis

The production and accumulation of this compound are tightly controlled by a complex network of genetic, transcriptional, and hormonal signals. Understanding these regulatory mechanisms is paramount for developing strategies to enhance this compound yield.

Genetic engineering has emerged as a powerful tool to increase this compound production by manipulating the expression of key genes in its biosynthetic pathway. Overexpression of rate-limiting enzymes is a common strategy. For instance, enhancing the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) , a key enzyme in the MVA pathway, has been shown to increase this compound content. maxapress.comnih.gov Similarly, overexpression of farnesyl pyrophosphate synthase (FPS) and amorpha-4,11-diene synthase (ADS) has resulted in elevated this compound levels in transgenic A. annua plants. frontiersin.orgnih.gov Co-transformation of multiple genes, such as HMGR and FPS, has demonstrated a synergistic effect on this compound production. nih.govnih.gov

Another approach involves blocking competing metabolic pathways that also use FPP as a substrate. For example, suppressing the expression of squalene (B77637) synthase (SQS) , which diverts FPP towards sterol biosynthesis, has been shown to increase the metabolic flux towards this compound. maxapress.comtandfonline.com Additionally, specific regulatory genes, such as TRICHOME AND this compound REGULATOR 1 (TAR1), have been identified to directly influence the expression of pathway genes and significantly boost this compound production when overexpressed. nih.gov

The expression of this compound biosynthetic genes is orchestrated by various families of transcription factors (TFs) that bind to specific regulatory sequences in the gene promoters. researchgate.net Several TF families have been implicated in regulating this compound synthesis, including AP2/ERF , bHLH , MYB , and WRKY . nih.gov

AP2/ERF (APETALA2/Ethylene Response Factor): Members of this family, such as AaERF1, AaERF2, and ORCA proteins, have been identified as positive regulators that can bind to the promoters of ADS and CYP71AV1, enhancing their expression and leading to increased this compound accumulation. researchgate.netnih.gov

bHLH (basic Helix-Loop-Helix): Transcription factors like AaMYC2 and AabHLH1 are positive regulators of this compound biosynthesis, often working in response to hormonal signals like jasmonic acid. nih.govfrontiersin.org Conversely, other bHLH proteins, such as AabHLH2 and AabHLH3, can act as negative regulators. frontiersin.org Some bHLH factors can also interact synergistically to enhance the expression of biosynthetic genes. malariaworld.org

MYB (Myeloblastosis): The transcription factor AaMYB1 has been shown to connect gibberellin signaling to the regulation of this compound biosynthesis. nih.gov

WRKY: The AaWRKY1 transcription factor plays a crucial role by binding to the promoter of the ADS gene, thereby modulating this compound content. frontiersin.orgnih.gov

Plant hormones, or phytohormones, are key signaling molecules that mediate plant responses to developmental cues and environmental stress, significantly impacting secondary metabolism. Several phytohormones have been identified as positive regulators of this compound biosynthesis. nih.gov

Jasmonic acid (JA): This hormone is a potent elicitor of this compound production. JA can activate transcription factors, such as AaMYC2, which in turn bind to the promoters of biosynthetic genes like ADS and CYP71AV1 to upregulate their expression. nih.govnih.gov It can also promote the development of glandular trichomes, the site of this compound synthesis. nih.gov

Abscisic acid (ABA): ABA positively influences this compound content by increasing the expression of several key genes, including ADS, CYP71AV1, DBR2, and ALDH1. nih.gov This regulation is mediated, in part, by transcription factors such as AabZIP1. nih.govnih.gov

Gibberellins (GA): GAs have been shown to increase the transcript levels of FPS, ADS, and CYP71AV1 and promote trichome proliferation, leading to higher this compound accumulation. nih.gov

Salicylic acid (SA): Application of SA can enhance the expression of ADS and increase the content of this compound and its precursors, although the precise mechanism is still under investigation. nih.gov

Subcellular Localization of this compound Biosynthesis: Glandular Secretory Trichomes

The intricate process of this compound biosynthesis is not uniformly distributed throughout the Artemisia annua plant. Instead, it is highly compartmentalized within specialized structures known as glandular secretory trichomes (GSTs). maxapress.commaxapress.com These multicellular, hair-like structures are found on the surface of the plant's leaves, stems, and flowers and function as miniature bio-factories for producing, storing, and secreting a variety of secondary metabolites. tandfonline.comnih.govoup.com

Research has definitively shown that the key enzymes of the this compound biosynthetic pathway are localized within these glandular trichomes. maxapress.commaxapress.com Specifically, the expression of genes encoding for enzymes like amorpha-4,11-diene synthase (ADS), CYP71AV1, and DBR2 is predominantly found in the GSTs. mdpi.comjscimedcentral.com Laser microdissection studies have further pinpointed the biosynthesis to the apical cells of the trichomes. nih.govresearchgate.net While the precursor FPP is produced in various plant cells, the three enzymes that convert it to this compound precursors are expressed exclusively in these apical cells. nih.gov

Competing Metabolic Pathways and Resource Partitioning in this compound-Producing Plants

The production of this compound in Artemisia annua is in constant competition with other metabolic pathways for essential precursors and energy. maxapress.com The central precursor, farnesyl diphosphate (FPP), is a branch-point molecule that can be channeled into various biosynthetic routes. researchgate.net

The primary competing pathway is the biosynthesis of sterols, which are essential components of plant cell membranes. maxapress.com The enzyme squalene synthase (SQS) diverts FPP away from the this compound pathway by converting it into squalene, the precursor to sterols. maxapress.commdpi.com Additionally, FPP serves as a substrate for other sesquiterpene synthases, leading to the production of compounds like β-caryophyllene, β-farnesene, and germacrene A, which may have roles in plant defense or communication. researchgate.netmdpi.com

This competition for FPP creates a critical resource partitioning challenge for the plant. The metabolic flux towards this compound is heavily dependent on the relative activities of amorpha-4,11-diene synthase (ADS) versus SQS and other competing terpene synthases. maxapress.com Studies have shown that suppressing the expression of SQS can lead to a significant increase in this compound production, demonstrating the direct competition for the FPP pool. mdpi.commaxapress.com Therefore, the final yield of this compound is not only determined by the efficiency of its own biosynthetic pathway but also by the metabolic pull from these competing routes.

Table 2: Competing Pathways for Farnesyl Diphosphate (FPP)

| Pathway | Key Enzyme | End Product Class | Function |

| This compound Biosynthesis | Amorpha-4,11-diene Synthase (ADS) | Sesquiterpene Lactone | Antimalarial compound, plant defense. maxapress.com |

| Sterol Biosynthesis | Squalene Synthase (SQS) | Sterols | Essential components of cell membranes. maxapress.com |

| Other Sesquiterpene Biosynthesis | β-Caryophyllene Synthase (CPS), etc. | Various Sesquiterpenes | Plant defense, signaling. researchgate.netmdpi.com |

Molecular and Cellular Mechanisms of Artemisinin Action

Peroxide Bridge Activation and Free Radical Generation of Artemisinin

The cornerstone of this compound's biological activity is its 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge. researchgate.netbiomedpharmajournal.orgmdpi.com This peroxide bond is chemically unstable and serves as the pharmacophore, or the active component, of the molecule. researchgate.netbiomedpharmajournal.org The mechanism of action is initiated by the cleavage of this bridge, a process that generates highly reactive free radicals. nih.govresearchgate.net This activation step is considered essential for the compound's therapeutic effects. nih.gov

The activation of the endoperoxide bridge is predominantly catalyzed by intra-parasitic iron, specifically in its reduced ferrous (Fe²⁺) state. nih.govnih.gov The malaria parasite, during its intraerythrocytic stages, digests large quantities of host cell hemoglobin in its digestive vacuole. unimelb.edu.au This process releases substantial amounts of heme, an iron-containing protoporphyrin IX complex. researchgate.netmicrobialcell.com

While both free Fe²⁺ and heme-associated iron can activate this compound, evidence suggests that heme is a more efficient activator. microbialcell.comresearchgate.net The interaction between the Fe²⁺ in heme and the peroxide bridge leads to a reductive scission of the O-O bond. mdpi.comresearchgate.net This reaction, often referred to as heme-mediated decomposition or bioactivation, is a critical initiating event. biomedpharmajournal.orgresearchgate.net The high concentration of heme within the parasite's food vacuole provides a specific and potent environment for this compound activation, which helps explain the drug's selective toxicity towards the parasite. umich.edumicrobialcell.com Mutations in the parasite's K13 protein have been linked to resistance, partly by reducing hemoglobin uptake and digestion, which in turn lowers the amount of heme available to activate the drug. mdpi.comunimelb.edu.au

The cleavage of the endoperoxide bridge by ferrous iron initiates a cascade of reactions that produce a variety of cytotoxic species. researchgate.net The initial reaction results in the formation of an oxygen-centered radical. researchgate.net This highly unstable intermediate rapidly rearranges, leading to the generation of both reactive oxygen species (ROS) and carbon-centered radicals. nih.govresearchgate.netmdpi.com

The generation of ROS, which includes superoxide (B77818) anions and hydroxyl radicals, contributes to a state of significant oxidative stress within the parasite. biomedpharmajournal.orgnih.govnih.gov The parasite is particularly vulnerable to this because it has a limited capacity for antioxidant defense, lacking key enzymes like catalase. mdpi.com Simultaneously, the rearrangement of the initial oxygen radical leads to the formation of stable, but highly reactive, carbon-centered radicals. researchgate.netresearchgate.netresearchgate.net These carbon-centered radicals are considered the primary alkylating agents responsible for damaging a wide array of biological macromolecules. nih.govnih.gov

| Radical Type | Description | Role in this compound Action |

| Oxygen-Centered Radicals | Highly reactive species formed immediately after the Fe²⁺-mediated cleavage of the endoperoxide bridge. | They are transient intermediates that initiate the formation of other damaging radicals. |

| Reactive Oxygen Species (ROS) | Includes superoxide and hydroxyl radicals, generated as byproducts of the activation cascade. nih.gov | Induce widespread oxidative stress, damaging lipids, nucleic acids, and proteins. biomedpharmajournal.orgnih.gov |

| Carbon-Centered Radicals | Stable radical species formed after the rearrangement of the initial oxygen-centered radical. researchgate.net | Act as the principal alkylating agents, forming covalent bonds with and damaging key parasite proteins and heme. nih.govresearchgate.net |

Identification and Characterization of Molecular Targets of this compound

Once activated, this compound-derived radicals are not selective and attack a multitude of targets within the parasite, leading to a pleiotropic mechanism of action. nih.govnih.gov This promiscuous targeting disrupts numerous essential biological processes simultaneously. microbialcell.commicrobialcell.com Chemical proteomics approaches, using this compound-based probes, have been instrumental in identifying the specific proteins that are covalently modified by the drug. microbialcell.comnih.govnih.gov These studies have revealed a broad spectrum of targets, confirming that this compound's efficacy stems from its ability to induce a catastrophic failure of multiple cellular systems. microbialcell.comnih.gov

A primary mechanism of this compound-induced cytotoxicity is the widespread alkylation of parasite proteins by the carbon-centered radicals generated from the drug. nih.govnih.govacs.org This process involves the formation of covalent bonds between the drug radical and the protein, leading to irreversible damage and loss of function. nih.govumich.edu

Proteomic studies have identified over 120 protein targets of this compound. microbialcell.commicrobialcell.com These targets are involved in a wide range of critical cellular pathways, including:

Hemoglobin degradation and metabolism nih.govnih.gov

Antioxidant defense nih.govnih.gov

Protein synthesis and folding nih.govnih.govnih.gov

Vesicle trafficking nih.gov

The alkylation of these proteins disrupts their normal function, leading to what has been described as a "two-pronged" attack: the initial protein damage is compounded by the inhibition of the proteasome system, which is responsible for clearing damaged or unfolded proteins. nih.govresearchgate.net This leads to an accumulation of polyubiquitinated proteins, inducing the unfolded protein response (UPR) and overwhelming the parasite's cellular stress response mechanisms, ultimately causing cell death. nih.govnih.govresearchgate.net

Among the numerous proteins damaged by this compound, several transport proteins have been identified as specific targets, disrupting crucial physiological processes. One of the earliest proposed targets was the Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), a SERCA-type pump responsible for regulating calcium homeostasis. mdpi.comnih.gov Inhibition of PfATP6 by activated this compound is thought to disrupt calcium balance, which can trigger apoptosis. mdpi.com

More recently, attention has focused on the Kelch13 (K13) protein. mdpi.com While not a direct transporter, K13 is involved in the endocytosis of hemoglobin from the host red blood cell. unimelb.edu.au Mutations in the K13 propeller domain are the primary marker for this compound resistance. mdpi.com These mutations are believed to reduce the rate of hemoglobin uptake, thereby limiting the amount of heme available for drug activation and allowing the parasite to survive. mdpi.comunimelb.edu.au Studies have also implicated this compound in acting on the host red blood cell membrane, potentially affecting its transport functions which are vital for the parasite inside. mesamalaria.org

The mitochondrion is another critical target of this compound. nih.gov The drug and its derivatives have been shown to induce depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction. nih.govnih.govfrontiersin.org This depolarization disrupts the organelle's ability to produce ATP and maintain electrochemical gradients, which is fatal to the cell.

Inhibition of Hemozoin Formation by this compound

The role of this compound in the inhibition of hemozoin formation is a subject of ongoing scientific debate, with studies presenting conflicting evidence. Hemozoin is a crystalline substance produced by the malaria parasite to detoxify the free heme released during the digestion of hemoglobin. An accumulation of toxic free heme is lethal to the parasite.

One perspective suggests that this compound and its derivatives are potent inhibitors of hemozoin crystallization. malariaworld.orgnih.gov This proposed mechanism involves the alkylation of heme by this compound, which is activated by the iron in heme itself. malariaworld.orgmdpi.com The resulting heme-artemisinin adducts are thought to interfere with the heme polymerization process, leading to a buildup of toxic heme and contributing to the parasite's death. mdpi.comresearchgate.net Some studies have reported that this compound can inhibit the proteolytic activity within the parasite's digestive vacuole and cause an accumulation of hemoglobin, suggesting an interruption of the entire hemoglobin catabolism pathway. researchgate.net Furthermore, research modifying a hemozoin inhibition assay under controlled reducing conditions found that artemisinins are effective inhibitors of hemozoin crystallization, with half-maximal effective concentrations significantly lower than those of many quinoline-based drugs. malariaworld.orgnih.gov

Conversely, other significant research indicates that this compound's primary antimalarial action is not related to the inhibition of hemozoin formation. nih.govnih.gov One study demonstrated that while dihydrothis compound (B1670584) showed some dose-dependent inhibition in a specific heme polymerization inhibitory activity (HPIA) assay, another derivative, 10-deoxodihydrothis compound, was inactive in the same assay despite being a potent antimalarial. nih.gov This suggests that the observed inhibition by some artemisinins might be an artifact of the specific assay conditions and not representative of their true mechanism of action within the parasite. nih.gov These studies differentiate artemisinins from quinoline (B57606) antimalarials, which are known to act by binding to heme via π-π interactions, a mechanism not observed with this compound derivatives. nih.govnih.gov This viewpoint posits that while artemisinins are activated by iron released during hemoglobin digestion, the resulting free radicals target other vital biomolecules rather than primarily inhibiting hemozoin formation. nih.gov

Table 1: Summary of Research Findings on this compound and Hemozoin Inhibition

| Study Conclusion | Proposed Mechanism/Evidence | Supporting Sources |

|---|---|---|

| This compound inhibits hemozoin formation. | This compound is activated by heme-iron, forming heme-artemisinin adducts that prevent heme polymerization. malariaworld.orgmdpi.com | malariaworld.orgnih.govmdpi.comresearchgate.netresearchgate.net |

| This compound does NOT inhibit hemozoin formation. | Antimalarial activity does not correlate with hemozoin inhibition in certain assays; derivatives active against malaria do not inhibit the process. nih.gov | nih.govnih.gov |

Interaction with Plasmodium falciparum Ca2+-ATPases (e.g., PfATP6)

Another significant proposed target for this compound is the Plasmodium falciparum sarco/endoplasmic reticulum Ca2+-ATPase 6 (PfATP6), an essential protein for the parasite that maintains calcium homeostasis. nih.govwustl.edu Inhibition of this pump leads to a dysregulation of intracellular calcium concentration, which can trigger apoptosis. nih.gov

Evidence supporting PfATP6 as a target comes from several lines of research. Studies using heterologous expression systems, such as Xenopus oocytes, have shown that artemisinins can specifically and potently inhibit PfATP6. mdpi.comwustl.edu For instance, artemisone (B1665779), a potent derivative, was found to be a particularly effective inhibitor of the parasite's SERCA pumps. unimi.it The interaction appears to be dependent on iron-mediated activation of the this compound endoperoxide bridge. wustl.edu Experiments using fluorescent derivatives of thapsigargin (B1683126) (a known SERCA inhibitor) and this compound showed that they colocalize within the parasite and that this compound can compete with thapsigargin for binding, suggesting they share a target site. mdpi.comwustl.edu Furthermore, mutations in the PfATP6 gene, such as L263E, have been shown to decrease the parasite's sensitivity to artemisinins. unimi.itnih.gov

However, the role of PfATP6 as the primary target of this compound is not universally accepted. Some studies have failed to demonstrate any direct inhibition or binding of this compound to the purified, isolated PfATP6 enzyme. nih.gov These findings suggest that PfATP6 may not be a direct target, or that the interaction requires other cellular factors or conditions present in a live parasite or a heterologous expression system but absent in experiments with the purified enzyme. nih.gov Despite this controversy, the body of evidence from genetic studies and experiments in cellular systems points to PfATP6 as at least one of the multiple targets of this compound's action. nih.govasm.org

Table 2: Inhibitory Constants (Ki) of this compound Derivatives against PfATP6

| Compound | Ki for PfATP6 (nM) | Source |

|---|---|---|

| This compound | 169 ± 31 | unimi.it |

| Artemisone | 1.7 ± 0.6 | unimi.it |

Data reflects the concentration required to inhibit 50% of the enzyme's activity, indicating artemisone is a more potent inhibitor than the parent this compound compound.

Broad-Spectrum Mechanistic Features of this compound Derivatives

The therapeutic activity of this compound and its derivatives, including artesunate (B1665782), artemether (B1667619), and dihydrothis compound, is fundamentally linked to the unique endoperoxide bridge within their sesquiterpene lactone structure. nih.govnih.govresearchgate.net This bridge is the key to their mechanism of action across a broad spectrum of applications. nih.govjsczz.cnresearchgate.net

The central mechanistic feature is the activation of this endoperoxide bridge, a process widely believed to be mediated by ferrous iron (Fe²⁺). nih.govnih.gov In the context of malaria, the parasite's digestion of host hemoglobin provides a rich source of heme and free iron, creating an ideal environment for this compound activation. nih.govnih.gov This activation cleaves the endoperoxide bridge, generating a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals. nih.govnih.govfiveable.me

These generated radicals are highly cytotoxic and non-specific, alkylating and damaging a wide array of biological macromolecules essential for the parasite's survival. malariaworld.orgnih.gov The targets include proteins, lipids in membranes, and nucleic acids. nih.gov This promiscuous targeting by alkylation explains the rapid and potent action of this compound derivatives. nih.gov Beyond malaria, the reliance on iron for activation is a common thread in its activity against other pathogens and cancer cells, which often have higher iron concentrations or metabolic rates compared to normal host cells. researchgate.netjsczz.cn This iron-dependent generation of cytotoxic radicals is the cornerstone of the broad-spectrum mechanistic features of the this compound class of compounds. jsczz.cnresearchgate.net

Mechanisms of Artemisinin Resistance in Plasmodium Species

Genetic Determinants of Artemisinin Resistance

Genetic mutations are the cornerstone of this compound resistance in Plasmodium falciparum. While mutations in the pfk13 gene are the most prominent, other genetic factors also contribute to the resistance phenotype, often by creating a genetic background that supports the emergence and fixation of k13 mutations.

Mutations in the propeller domain of the Plasmodium falciparum Kelch13 (PfK13) protein are the most significant drivers of clinical this compound resistance. who.intresearchgate.net More than 260 non-synonymous mutations have been identified in the pfk13 gene, though not all are associated with resistance. who.int The World Health Organization (WHO) has validated several key mutations that are strongly correlated with delayed parasite clearance. who.intnih.gov These mutations are thought to confer resistance through a loss-of-function or reduced-function mechanism, impacting several critical downstream cellular processes. nih.gov

Table 1: WHO Validated PfK13 Propeller Domain Mutations Associated with this compound Resistance This table is based on data available as of early 2025 and is subject to updates.

| Mutation | Codon Change | Geographic Prevalence (Historical) |

| C580Y | TGT > TAT | Greater Mekong Subregion (GMS), Africa, South America |

| R539T | AGA > ACA | GMS |

| Y493H | TAT > CAT | GMS |

| I543T | ATA > ACA | GMS |

| P553L | CCT > CTT | GMS |

| R561H | AGA > CAC | Rwanda, Uganda |

| P574L | CCA > CTA | GMS |

| A675V | GCA > GTA | Uganda |

| Data sourced from WHO reports and genomic surveillance studies. who.intnih.govwho.intpublicationslist.org |

The primary mechanism by which K13 mutations are thought to confer resistance is by reducing the parasite's uptake of host cell hemoglobin. nih.govcontagionlive.com this compound requires activation by heme, a degradation product of hemoglobin, to generate the free radicals that kill the parasite. researchgate.net

The K13 protein is located at the parasite's cytostome, a specialized feeding structure used for the endocytosis of host cell cytoplasm, which is rich in hemoglobin. researchgate.netelifesciences.org Mutations in the K13 protein lead to its reduced abundance or impaired function, which disrupts the normal formation and activity of the cytostome. nih.govelifesciences.org This impairment diminishes the efficiency of hemoglobin endocytosis, leading to lower intracellular concentrations of heme. contagionlive.comresearchgate.netelifesciences.org Consequently, less this compound is activated, reducing the drug's cytotoxic effect and allowing a sub-population of ring-stage parasites to survive the initial drug pulse. nih.govresearchgate.net

This compound's mode of action involves inducing significant oxidative stress and subsequent damage to parasite proteins and DNA. nih.govresearchgate.net Resistant parasites have demonstrated an enhanced ability to withstand this assault. Studies suggest that K13 mutations are associated with an enhanced capacity for DNA damage repair. nih.govbohrium.com This allows the parasite to better tolerate and recover from the genotoxic effects of activated this compound. nih.govnih.gov

Furthermore, this compound-resistant parasites, particularly those with a genetic background conducive to resistance, exhibit enhanced antioxidant responses. nih.govmalariaworld.org This increased capacity to neutralize reactive oxygen species helps mitigate the widespread cellular damage inflicted by the drug, contributing to parasite survival. Some research also indicates that K13 may function as a stress response regulator, and its mutation alters the expression of genes involved in DNA replication and repair in response to oxidative stress. researchgate.net

Multi-omics studies have revealed that K13 mutations rewire multiple aspects of the parasite's intracellular development. nih.govmalariaworld.orgpsu.edu These changes create a state that is better prepared to survive this compound-induced stress. Key affected processes include:

Cell Cycle: Resistant parasites can exhibit altered cell-cycle periodicity, which may contribute to a state of temporary quiescence or slowed growth upon drug exposure, allowing them to outlast the drug's effective period. nih.govmalariaworld.orgpsu.edu

Unfolded Protein Response (UPR): K13 mutations are linked to a modulated UPR, a critical stress response pathway that deals with the accumulation of damaged or misfolded proteins caused by this compound. nih.govmalariaworld.orgpsu.edu

Protein Degradation: Changes in protein degradation pathways, including the ubiquitin-proteasome system, are observed in resistant parasites, helping them manage proteotoxic stress. nih.govmalariaworld.orgpsu.edu

Vesicle Transport: Alterations in vesicular trafficking, the process K13 is directly involved in, are a central feature of resistant parasites. nih.govmalariaworld.orgpsu.edu

Mitochondrial Metabolism: K13 mutations have been associated with changes in mitochondrial metabolism. nih.govmalariaworld.orgpsu.edu These mitochondrial processes, including damage sensing and antioxidant functions, may augment the parasite's ability to survive this compound exposure and recover after the drug is cleared. nih.govmalariaworld.org

Kelch13 (K13) Propeller Domain Mutations in Plasmodium falciparum

Parasite Stress Responses and Proteostasis in this compound Resistance

Activated this compound causes widespread, non-specific alkylation of parasite proteins, leading to an accumulation of damaged and misfolded proteins. asm.org This "proteotoxic stress" is a major contributor to parasite death. researchgate.net A key element of this compound resistance is an enhanced ability to manage this stress and maintain protein homeostasis, or proteostasis . asm.orgnih.govnih.gov

This is primarily achieved through two interconnected cellular systems:

The Unfolded Protein Response (UPR): The UPR is a signaling pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum. nih.govnih.gov In P. falciparum, this compound-induced damage triggers the UPR. asm.orgnih.gov Resistant parasites display a more robust or modulated UPR, allowing them to better cope with the protein damage, resolve the stress, and survive. asm.orgnih.govresearchgate.net

The Ubiquitin-Proteasome System (UPS): The UPS is the cell's primary machinery for degrading damaged or unwanted proteins. nih.govyoutube.com Misfolded proteins are tagged with ubiquitin and targeted to the proteasome for destruction. youtube.comnih.gov A fully functional UPS is critical for surviving this compound treatment. asm.orgnih.gov Studies have shown that inhibiting the parasite's proteasome makes it more susceptible to this compound, regardless of its K13 genotype. asm.orgplos.org This indicates that the ability to efficiently clear damaged proteins via the UPS is a fundamental component of the this compound resistance mechanism, acting both with and independently of the K13 pathway. asm.orgnih.gov

In essence, resistant parasites have a heightened ability to withstand proteotoxic stress. By either reducing the initial amount of activated drug (via K13 mutations) or by more efficiently managing the resulting protein damage (via the UPR and UPS), the parasite increases its chances of survival. nih.govresearchgate.net

Unfolded Protein Response (UPR) Alterations in Resistant Strains

This compound is activated by heme, a byproduct of the parasite's digestion of hemoglobin within the host's red blood cells. mesamalaria.org Once activated, this compound and its active metabolite, dihydrothis compound (B1670584) (DHA), cause widespread, non-specific alkylation of parasite proteins. nih.govmesamalaria.org This leads to an accumulation of damaged and misfolded proteins, inducing a cellular stress condition that triggers the Unfolded Protein Response (UPR). nih.govmesamalaria.org The UPR is a crucial signaling pathway that aims to restore protein homeostasis (proteostasis) by temporarily halting protein translation and dedicating resources to mitigate the damage. nih.gov

In P. falciparum, the UPR is a key battleground in the context of this compound action and resistance. nih.gov Research indicates that while this compound treatment activates the UPR in all parasites, this compound-resistant parasites, particularly those with mutations in the Kelch13 protein (PfK13), exhibit a more robust and rapid UPR activation. nih.govmesamalaria.org This enhanced stress response allows PfK13 mutant parasites to more effectively manage the proteotoxic stress induced by the drug. They can initiate a protective state and then resolve the UPR more quickly after the drug is removed, allowing for a timely resumption of protein production and ensuring survival. nih.gov

Interestingly, the P. falciparum UPR machinery is not as elaborate as in higher eukaryotes and appears to lack some canonical components. nih.gov Despite this, it is a vital process for parasite survival. Targeting the parasite's UPR and its proteasome has been identified as a potential strategy to overcome existing this compound resistance, as functional proteasomes are required for resistance irrespective of the Kelch13 mutation status. nih.gov

Role of Autophagy in this compound-Resistant Parasite Survival

Autophagy is a conserved cellular process for degrading and recycling cytoplasmic components, such as protein aggregates and damaged organelles, to maintain cellular homeostasis and survive stress. nih.gov In Plasmodium falciparum, autophagy has been identified as a critical pro-survival strategy against this compound-induced stress. nih.gov This cytoprotective role is particularly prominent in resistant parasites. nih.gov

Studies have shown that this compound-resistant parasites, such as those with the PfK13 C580Y mutation, exhibit higher basal levels of autophagy compared to their sensitive counterparts. nih.govnih.gov This elevated autophagic activity is part of the broader proteostasis mechanisms that help the parasite cope with drug-induced damage. nih.gov The reliance on autophagy is so significant that inhibiting key autophagy regulators, like the PI3-Kinase (PI3K), impairs the survival of this compound-resistant parasites. nih.gov

The activation of autophagy in resistant parasites is closely linked to other stress response pathways, including the UPR and increased phosphatidylinositol-3-phosphate (PI3P) vesiculation. nih.govasm.org For instance, this compound-induced endoplasmic reticulum (ER) stress can lead to an increased expression of autophagy proteins via the UPR pathway. researchgate.net Furthermore, starvation conditions magnify the expression of autophagy proteins like PfATG8 and PfATG18 in resistant isolates, demonstrating a functional and responsive autophagy pathway that aids parasite fitness. nih.govresearchgate.net The increased number of vesicles decorated with PI3P and the autophagy protein PfATG18 in resistant parasites points to a direct link between PI3P signaling and the formation of autophagosome-like structures essential for parasite survival. nih.gov

| Finding | Resistant Strain (e.g., K13C580Y) | Sensitive Strain (e.g., K13WT) | Implication for Resistance | Source |

| Basal Autophagy | Increased basal autophagy | Lower basal autophagy | Enhanced preparedness to handle stress | nih.gov |

| Autophagy Protein Expression | Higher expression of PfATG8 & PfATG18 | Lower expression | Greater capacity for autophagosome formation | nih.gov |

| Response to Starvation | Aggressive increase in autophagic flux | Moderate increase | Robust survival mechanism under stress | nih.govnih.gov |

| PI3P-labeled Puncta | Significant increase in number | Lower number | Increased vesiculation for autophagy | nih.gov |

| Inhibition of PI3-Kinase | Reduced survival | Less Impact | Dependence on autophagy for survival | nih.gov |

Phosphatidylinositol-3-phosphate (PI3P) Vesiculation and its Link to Resistance

Phosphatidylinositol-3-phosphate (PI3P) has emerged as a key mediator and predictive marker of this compound resistance in P. falciparum. nih.gov PI3P is a signaling lipid produced by the enzyme phosphatidylinositol-3-kinase (PfPI3K). nih.govnih.gov Artemisinins have been shown to be potent inhibitors of PfPI3K, revealing an unexpected mechanism of action for the drug. nih.gov

In this compound-resistant clinical strains, mutations in PfKelch13, such as the C580Y mutation, are associated with increased levels of PfPI3K. nih.gov The mutated PfKelch13 protein shows reduced binding to PfPI3K, which in turn limits the polyubiquitination and subsequent proteasomal degradation of the kinase. nih.gov This results in higher steady-state levels of PfPI3K and, consequently, elevated levels of its product, PI3P. nih.gov

This increase in cellular PI3P is directly correlated with the degree of this compound resistance observed in both clinical isolates and genetically engineered laboratory strains. nih.gov Even a modest increase in PI3P can lead to a significant, order-of-magnitude change in resistance, highlighting its role as a critical signaling molecule. nih.gov Elevated PI3P levels can confer this compound resistance even in the absence of PfK13 mutations, though these levels remain responsive to regulation by PfK13. nih.gov The expansion of PI3P-containing vesicles, particularly in the endoplasmic reticulum, is thought to stimulate protective cellular pathways like autophagy, which helps the parasite survive the drug's effects. nih.gov Therefore, PfPI3K is considered an important target for developing new therapies to overcome this compound resistance. nih.gov

| Parameter | Correlation with this compound Resistance | Mechanism | Source |

| PI3P Levels | Positive and predictive | Higher PI3P levels mediate downstream survival signaling. | nih.gov |

| PfPI3K Levels | Positive | PfK13 mutations reduce PfPI3K degradation, increasing its levels. | nih.gov |

| PfKelch13 Mutation (e.g., C580Y) | Positive | Reduces binding to and degradation of PfPI3K. | nih.gov |

| PI3P Vesiculation | Positive | Increased vesiculation promotes autophagy and other survival pathways. | nih.gov |

Epigenetic and Post-Transcriptional Mechanisms of this compound Resistance

Beyond alterations in protein-level responses, resistance to this compound also involves sophisticated epigenetic and post-transcriptional regulatory mechanisms. These pathways allow the parasite to rapidly adapt its proteome in response to drug-induced stress without permanent changes to its genetic code. Such mechanisms are thought to regulate key aspects of resistance, including the parasite's ability to enter a temporary state of dormancy or quiescence to survive peak drug concentrations. ntu.edu.sgmesamalaria.org

tRNA Modification Reprogramming in Resistant Parasites

A novel epitranscriptomic mechanism contributing to this compound resistance involves the reprogramming of transfer RNA (tRNA) modifications. azolifesciences.comntu.edu.sg tRNA molecules are essential for translating genetic information from mRNA into protein, and their modifications can regulate the speed and efficiency of this process. azolifesciences.com This form of translational control allows cells to mount a rapid response to stress. ntu.edu.sgmalariaworld.org

Research has revealed that in response to this compound treatment, resistant parasites differentially alter their tRNA modifications compared to sensitive parasites. azolifesciences.comntu.edu.sg Specifically, resistant parasites exhibit hypomodification of the 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) nucleotide on certain tRNAs. ntu.edu.sgnih.gov This change is significant because it affects the translation of proteins from mRNAs that are rich in specific codons, a phenomenon known as codon-biased translation. ntu.edu.sgmalariaworld.org

This reprogramming allows resistant parasites to selectively alter their proteome to better survive drug-induced stress. mesamalaria.org For instance, proteins regulated by Lysine (Lys) codon-biased translation, which includes the PfK13 protein itself, are affected. ntu.edu.sgmalariaworld.org Experimentally, the conditional knockdown of PfMnmA, the enzyme responsible for the final step in s²U modification, in an this compound-sensitive parasite background led to increased survival after drug exposure. ntu.edu.sgnih.gov This finding suggests that the downregulation of this specific tRNA modification is a key strategy employed by resistant parasites to endure lethal doses of this compound. azolifesciences.comnih.gov

Synthetic and Semi Synthetic Strategies for Artemisinin Production

Total Chemical Synthesis Approaches for Artemisinin

Total synthesis involves the complete construction of a complex molecule from simple, commercially available starting materials. While a significant academic achievement, the total synthesis of this compound has yet to become a commercially viable method of production. rsc.org

The first total synthesis of this compound was accomplished in 1983 by Schmid and Hofheinz, a landmark achievement in organic chemistry. rsc.orgnih.govmdpi.com This initial route began with the terpene alcohol (–)-isopulegol and required 14 steps. nih.govmdpi.com Following this pioneering work, several other total synthesis pathways have been developed, each aiming to improve efficiency and reduce the number of steps.

In 1986, Zhou and colleagues reported the second total synthesis, starting from R-(+)-citronellal. nih.govmdpi.com Over the years, chemists have devised more concise routes. Notable examples include a 9-step synthesis from (R)-(+)-citronellal by Yadav and coworkers in 2010 and a remarkably short 6-step synthesis from the widely available cyclohexenone reported by Cook and colleagues in 2012. rsc.orgnih.govmdpi.com Despite these advances, even the most efficient routes remain complex. researchgate.net

| Research Group | Year | Starting Material | Number of Steps |

| Schmid & Hofheinz | 1983 | (–)-Isopulegol | 14 |

| Zhou et al. | 1986 | R-(+)-Citronellal | Not specified |

| Yadav et al. | 2010 | (R)-(+)-Citronellal | 9 |

| Cook et al. | 2012 | Cyclohexenone | 6 |

| Giannis et al. | 2018 | Citronellene | 11 |

This table summarizes selected total synthesis routes for this compound, highlighting the starting material and the length of the synthetic sequence. rsc.orgnih.govmdpi.comorganicchemistry.eu

Despite the ingenuity displayed in various total synthesis strategies, none have been implemented for the industrial-scale manufacturing of this compound. rsc.org The primary obstacles are economic and practical. These syntheses are characterized by long reaction sequences, the need for expensive and often complex starting materials and reagents, and the implementation of protective group strategies, which add to the step count. google.com

Semi-Synthetic Production Methods of this compound

Semi-synthesis has emerged as the most viable and successful alternative to purely agricultural production. This approach leverages a biological system to produce an advanced precursor, which is then converted into the final this compound molecule through a few efficient chemical steps. nih.gov

The cornerstone of modern semi-synthetic this compound production is the use of artemisinic acid as a key precursor. rsc.org Artemisinic acid is a natural product found in Artemisia annua and is biosynthetically related to this compound. rsc.org A major breakthrough was the engineering of baker's yeast (Saccharomyces cerevisiae) to produce high titers of artemisinic acid through fermentation. nih.govnih.gov This synthetic biology approach provides a stable, scalable, and non-agricultural source of the precursor. nih.gov

The first chemical step in the most common semi-synthetic route is the reduction of artemisinic acid to form dihydroartemisinic acid (DHAA). rsc.orgnih.gov DHAA is the direct precursor that undergoes the critical cyclization and oxidation steps to form this compound. nih.govaidic.it DHAA can also be isolated directly from A. annua extracts. rsc.orgaidic.it

The production of semi-synthetic this compound is a prime example of a chemoenzymatic strategy. The initial, complex steps of building the molecule's carbon skeleton are handled by engineered enzymes within a microbial host like yeast. nih.govnih.gov This biological process efficiently produces artemisinic acid. nih.gov The subsequent conversion of this biologically-derived precursor into this compound is then accomplished through chemical synthesis. researchgate.netresearchgate.net

The chemical conversion of dihydroartemisinic acid (DHAA) to this compound is a sophisticated process that hinges on a photochemical reaction followed by acid-catalyzed rearrangements. worktribe.comworktribe.com This sequence is thought to mimic the final steps of this compound biosynthesis in the plant. rsc.org

The process consists of two main stages:

Photooxidation: DHAA is subjected to a photooxidation reaction. This is typically achieved using a photosensitizer (such as tetraphenylporphyrin (B126558) or 9,10-dicyanoanthracene), oxygen, and light. nih.govaidic.it The photosensitizer absorbs light and transfers the energy to molecular oxygen (triplet oxygen), converting it into the highly reactive singlet oxygen (¹O₂). aidic.itrsc.org Singlet oxygen then reacts with the double bond in DHAA in a specific type of pericyclic reaction known as an ene reaction. aidic.itrsc.org This step regio- and stereoselectively installs a hydroperoxide group, forming a key intermediate. worktribe.com

Acid-Catalyzed Cascade: The hydroperoxide intermediate is then exposed to an acid (such as trifluoroacetic acid). rsc.org This triggers a cascade of reactions, including a Hock rearrangement (cleavage of the peroxide O-O bond) and subsequent intramolecular cyclizations. worktribe.comrsc.org This complex sequence ultimately forms the distinctive 1,2,4-trioxane (B1259687) ring system of the this compound molecule. nih.gov

To improve the efficiency, safety, and scalability of the crucial photochemical step, continuous-flow reactors have been developed. These systems allow for better control over reaction parameters like light exposure and temperature, leading to higher yields and making the process more suitable for industrial production. rsc.orgnih.govrsc.org

Biotechnological Production of this compound through Metabolic Engineering

Metabolic engineering has become a pivotal strategy for enhancing the production of this compound and its precursors, addressing the limitations of relying solely on extraction from its natural source, the Artemisia annua plant. researchgate.net This approach involves the targeted modification of metabolic pathways in various organisms to increase the yield of desired compounds. Extensive research has been invested in engineering both microbial and plant systems to create sustainable and economically viable sources of this compound. tandfonline.com

Microbial Host Systems for this compound Precursor Production (e.g., Saccharomyces cerevisiae, Escherichia coli)

Microbial hosts, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have been extensively engineered to produce precursors of this compound. nih.govnih.gov These microorganisms are favored due to their rapid growth rates, well-understood genetics, and scalability for industrial fermentation processes. The primary goal has been the high-level production of compounds like amorpha-4,11-diene and artemisinic acid, which can then be chemically converted to this compound in a semi-synthetic process. nih.govresearchgate.net

A significant breakthrough in this compound production was the successful engineering of Saccharomyces cerevisiae to produce high titers of artemisinic acid. frontiersin.org This was achieved by introducing and optimizing the expression of key genes from the this compound biosynthetic pathway of A. annua.

The general strategy involved several key modifications:

Pathway Introduction : The genes encoding amorphadiene (B190566) synthase (ADS), which converts the native yeast metabolite farnesyl diphosphate (B83284) (FPP) to amorpha-4,11-diene, and a cytochrome P450 monooxygenase (CYP71AV1) along with its reductase partner (CPR), which catalyze the three-step oxidation of amorpha-4,11-diene to artemisinic acid, were introduced into the yeast genome. researchgate.netmdpi.com

Enhancing Precursor Supply : To increase the availability of the precursor FPP, the endogenous mevalonate (B85504) (MVA) pathway in yeast was upregulated. This was accomplished by overexpressing key enzymes of the MVA pathway, such as HMG-CoA reductase (HMGR). researchgate.net

Codon and Process Optimization : The plant-derived genes were codon-optimized for expression in the microbial host. mdpi.com Further enhancements were achieved by optimizing fermentation conditions, which led to a remarkable yield of 25 g/L of artemisinic acid in engineered yeast. frontiersin.orgmdpi.com

A similar approach has been applied in E. coli, where the introduction of the MVA pathway and the this compound biosynthesis genes has also led to the production of artemisinic acid. nih.govmdpi.com

Table 1: Key Enzymes in Engineered Microbial Biosynthesis of Artemisinic Acid

| Enzyme | Abbreviation | Function | Source Organism |

|---|---|---|---|

| HMG-CoA reductase | HMGR | Catalyzes a rate-limiting step in the mevalonate (MVA) pathway, increasing FPP precursor supply. researchgate.net | Saccharomyces cerevisiae |

| Farnesyl diphosphate synthase | FPS | Synthesizes farnesyl diphosphate (FPP). researchgate.net | Saccharomyces cerevisiae |

| Amorpha-4,11-diene synthase | ADS | Converts FPP to amorpha-4,11-diene, the first committed step in this compound biosynthesis. researchgate.netnih.gov | Artemisia annua |

| Cytochrome P450 monooxygenase | CYP71AV1 | A multi-functional enzyme that oxidizes amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid. researchgate.netfrontiersin.org | Artemisia annua |

While the production of precursors like artemisinic acid and dihydroartemisinic acid (DHAA) in microbes has been highly successful, the development of a complete biosynthetic pathway to produce this compound itself within a single microbial host has remained a significant challenge. nih.govresearchgate.net The final steps converting DHAA to this compound are believed to occur via a non-enzymatic, photo-oxidative reaction within the glandular trichomes of the A. annua plant. researchgate.net

Current production relies on a semi-synthetic approach where artemisinic acid is extracted from the microbial culture and then converted to this compound through a series of chemical steps. mdpi.com However, research is ongoing to identify a putative enzyme, possibly a peroxidase, that might catalyze the final conversion of DHAA to this compound in the plant. mdpi.comnih.gov The discovery and successful expression of such an enzyme in an engineered microbe could lead to the total biosynthesis of this compound in a fermentation process, further simplifying production and reducing costs. nih.gov

Heterologous Plant Systems for this compound Production (e.g., Nicotiana spp., Physcomitrella patens)

As an alternative to microbial systems, other plant species have been explored as heterologous hosts for this compound production. The tobacco species Nicotiana benthamiana and the moss Physcomitrella patens have emerged as promising candidates. frontiersin.org These systems offer the potential advantage of a cellular environment (e.g., endoplasmic reticulum, plastids) that is more suitable for expressing plant-derived enzymes like cytochrome P450s.

Successful heterologous production of this compound has been reported in both N. benthamiana and P. patens. frontiersin.orgnih.gov In one study, the introduction of five key genes from the this compound pathway (ADS, CYP71AV1, ADH1, DBR2, and ALDH1) into P. patens resulted in the production of this compound at a level of 0.21 mg/g dry weight. frontiersin.orgresearchgate.net A key advantage noted in the moss system was the absence of undesirable byproduct formation, such as glycosylated intermediates, which can occur in other hosts. frontiersin.orgresearchgate.net Interestingly, expressing only partial pathways in P. patens also led to this compound accumulation, suggesting that the moss possesses endogenous enzymes that can complement the introduced pathway. mdpi.com While yields in heterologous plant systems are currently lower than those in optimized microbial systems, they represent a viable and actively researched alternative platform. nih.gov

Enhancement of In Planta this compound Production through Genetic Engineering of Artemisia annua

Parallel to heterologous production efforts, significant research has focused on directly engineering the native producer, Artemisia annua, to enhance its this compound content. tandfonline.com The low natural concentration of this compound (typically 0.1–1% of dry weight) is a major bottleneck in its supply chain. researchgate.net Genetic engineering offers a powerful tool to overcome this limitation by manipulating the plant's own metabolic pathways. jscimedcentral.com

Several strategies have proven effective:

Overexpression of Biosynthetic Genes : Key enzymes in the this compound pathway have been targeted for overexpression. For instance, overexpressing genes such as farnesyl diphosphate synthase (FPS), amorpha-4,11-diene synthase (ADS), and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) has led to significant increases in this compound accumulation. nih.govoup.com Co-expression of multiple genes, such as HMGR and ADS, has shown synergistic effects, resulting in even higher yields. oup.com

Down-regulation of Competing Pathways : The precursor FPP is a branch-point metabolite used in the synthesis of other compounds, such as sterols (via squalene) and other sesquiterpenes. researchgate.netnih.gov By suppressing the genes of these competing pathways, such as squalene (B77637) synthase (SQS), metabolic flux can be redirected towards this compound biosynthesis. researchgate.netoup.com Using RNA-mediated gene silencing to downregulate SQS has resulted in a more than two-fold increase in this compound yield in transgenic A. annua lines. oup.com

Regulation via Transcription Factors : Transcription factors that control the expression of multiple genes within a biosynthetic pathway are attractive targets for engineering. The identification and overexpression of specific transcription factors have been shown to up-regulate several this compound biosynthetic genes simultaneously, thereby boosting production. nih.gov

Table 2: Examples of Genetic Engineering Strategies in Artemisia annua

| Gene Target | Engineering Strategy | Effect on this compound Content | Reference |

|---|---|---|---|

| FPS | Overexpression | Up to 3-fold increase | nih.gov |

| HMGR | Overexpression | 22.5–38.9% increase | oup.com |

| ADS & HMGR | Co-overexpression | 7.65-fold increase | oup.com |

| SQS (Squalene synthase) | Gene silencing (down-regulation) | ~2.14-fold increase | oup.com |

Continuous-Flow Chemical Synthesis Methodologies for this compound and Derivatives

Beyond biotechnological production, significant advances have been made in the chemical synthesis of this compound, particularly through the development of continuous-flow processes. nih.gov This technology offers advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. mdpi.com

A landmark achievement was the development of a continuous-flow process for the semi-synthesis of this compound from dihydroartemisinic acid (DHAA), a waste product from commercial this compound extraction. nih.gov This process involves two key steps:

Photochemical Generation of Singlet Oxygen : DHAA is mixed with a photosensitizer and exposed to light in a flow reactor. This generates singlet oxygen, which reacts with DHAA to form a key hydroperoxide intermediate. mdpi.comnih.gov

Acid-Catalyzed Cyclization : The output from the first step is then treated with acid, which catalyzes a cascade of reactions (a Hock rearrangement) to form the characteristic trioxane (B8601419) ring of this compound. mdpi.com

This entire process can be completed with a very short residence time and has been shown to produce this compound with high yields (around 65-69%). nih.govrsc.org The methodology has been successfully scaled for industrial production, contributing a significant portion of the global this compound supply. mdpi.com Furthermore, this modular continuous-flow platform has been extended to synthesize the primary this compound-derived active pharmaceutical ingredients (APIs), such as artesunate (B1665782), by simply changing the downstream reagents, demonstrating the flexibility and efficiency of this chemical engineering approach. rsc.orgrsc.org

Preclinical Research and Emerging Non Malarial Applications of Artemisinin and Its Derivatives

In Vitro and In Vivo Antimalarial Efficacy Studies (non-human models)

The antimalarial activity of artemisinin and its derivatives is primarily attributed to their endoperoxide bridge, which is crucial for their pharmacological action. nih.govnih.gov Preclinical evaluation of these compounds has been extensive, utilizing both in vitro and in vivo models to establish their efficacy before human trials.